2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid
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Description
Synthesis Analysis
The synthesis of this compound involves the use of various chemical reagents and steps. The first step involves the protection of the amino group of methionine with Fmoc, which is a commonly used protecting group in peptide synthesis.Molecular Structure Analysis
The molecular formula of this compound is C26H23NO6 and its molecular weight is 445.471. The compound has a complex structure that includes a fluorenyl group, a carbonyl group, and a thiazole ring.Chemical Reactions Analysis
This compound is used as a building block in the solid-phase synthesis of peptides and proteins due to its stability and compatibility with various coupling reagents.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 419.44 , and its molecular formula is C25H22FNO4 .Mechanism of Action
While the exact mechanism of action is not specified in the search results, it’s known that this compound plays a crucial role in the synthesis of peptides and proteins.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c24-20(25)13-22(9-11-30(27,28)12-10-22)23-21(26)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFXEJKABHQNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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